Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate
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Overview
Description
Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate is a complex organic compound characterized by the presence of multiple trifluoromethyl groups, phenoxy groups, and carbamoyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates, followed by the coupling of phenoxy and carbamoyl groups under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The trifluoromethyl and phenoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets . The phenoxy and carbamoyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoro-2-phenoxy-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 3-(3,3,3-trifluoroprop-1-en-2-yl)furans
Uniqueness
Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate is unique due to its combination of trifluoromethyl, phenoxy, and carbamoyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18F6N2O7 |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[(1,1,1-trifluoro-3-methoxy-3-oxo-2-phenoxypropan-2-yl)carbamoylamino]phenyl]propanoate |
InChI |
InChI=1S/C21H18F6N2O7/c1-34-15(30)18(33,20(22,23)24)12-8-10-13(11-9-12)28-17(32)29-19(16(31)35-2,21(25,26)27)36-14-6-4-3-5-7-14/h3-11,33H,1-2H3,(H2,28,29,32) |
InChI Key |
NETNGUSNIYFLOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)NC(=O)NC(C(=O)OC)(C(F)(F)F)OC2=CC=CC=C2)(C(F)(F)F)O |
Origin of Product |
United States |
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